6-Benzylsulfanyl-quinoxaline
Overview
Description
6-Benzylsulfanyl-quinoxaline is a compound with the molecular formula C15H12N2S and a molecular weight of 252.34 .
Synthesis Analysis
Quinoxaline syntheses exploit multicomponent syntheses from domino to sequential or consecutive reactions, harvesting well-known synthetic concepts and reactions . The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2S/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-10H,11H2 .Chemical Reactions Analysis
Quinoxalines exhibit a multitude of biological activities relevant in medicinal chemistry as well as a plethora of luminescence properties . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 252.34 .Scientific Research Applications
Neuroprotection
Research on quinoxaline derivatives like NBQX has shown neuroprotective effects against hippocampal damage and post-ischemic hyperactivity induced by global cerebral ischemia. These compounds act as selective blockers of the AMPA glutamate receptor subtype, providing protection from behavioral pathology induced by ischemic events (Judge et al., 1991).
Diuretic Activity
Quinoxaline derivatives have also been studied for their diuretic properties. For example, certain benzothiazole sulfonamides containing a quinoxaline ring system have shown promising diuretic activity in experimental rats, surpassing that of reference drugs like acetazolamide (Husain et al., 2016).
Anti-Fibrosis Potential
Compounds such as IN-1130, which include quinoxaline structures, have been investigated for their anti-fibrotic effects. These compounds exhibit potential in suppressing renal and hepatic fibrosis and have shown favorable pharmacokinetics and bioavailability in various animal models (Kim et al., 2008).
Antispasmodic Effects
Quinoxaline derivatives have been synthesized and tested for their antispasmodic activities, particularly on isolated rat ileum. Some of these compounds have shown significant activity, indicating potential applications in treating spasmodic conditions (Işikdağ et al., 1996).
Tumor Promotion Prevention
Research has also explored the use of quinoxaline analogues in preventing skin hyperplasia and tumor promotion. For instance, B-220, a quinoxaline analogue of ellipticine, has shown significant efficacy in reducing papilloma yield and preventing epidermal hyperplasia in mouse models of skin cancer, suggesting its potential as a chemopreventive agent (Skarin et al., 1999).
Mechanism of Action
Target of Action
Quinoxaline derivatives, which include 6-benzylsulfanyl-quinoxaline, have been known to interact with various biologically active pharmacophores, resulting in lead compounds with multi-faceted biological activity . These interactions involve specific as well as multiple targets .
Mode of Action
Quinoxaline derivatives have been observed to undergo new acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that the flux of metabolites through metabolic pathways is controlled by exquisite mechanisms to ensure that the output of the pathways meets biological demand . It is plausible that this compound, like other quinoxaline derivatives, may influence these metabolic pathways.
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be altered due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism . Therefore, the ADME properties of this compound may be influenced by such factors.
Result of Action
It is known that quinoxaline derivatives can cause dna damage . Therefore, it is plausible that this compound may have similar effects.
Action Environment
It is known that the broad application of certain reactions, such as the suzuki–miyaura coupling, arises from the exceptionally mild and functional group tolerant reaction conditions . Therefore, it is plausible that the action of this compound may also be influenced by such environmental factors.
Future Directions
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This points to a growing interest in the development of compounds bearing a quinoxaline moiety for various treatments .
Biochemical Analysis
Biochemical Properties
6-Benzylsulfanyl-quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAP kinase pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are vital for cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction and cellular communication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and improvement of cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a key role in its metabolism . These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s metabolism can result in the formation of active or inactive metabolites, which can further influence its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain tissues . This distribution can affect the compound’s localization and its ability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
6-benzylsulfanylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCZTXKBVGGKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC3=NC=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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